N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of 2-aminophenol with an appropriate aldehyde under reflux conditions.
Substitution Reactions: The chloro substituent is introduced through a substitution reaction involving chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with 2-methyl-benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the chloro substituent can enhance the compound’s binding affinity to its target, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups enhances its stability and reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C21H15ClN2O2 |
---|---|
Molecular Weight |
362.8g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-5-2-3-8-17(13)20(25)23-16-7-4-6-14(11-16)21-24-18-12-15(22)9-10-19(18)26-21/h2-12H,1H3,(H,23,25) |
InChI Key |
IHIKBPIUSVLGFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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